6-HYDROXY-3-METHYLINDAZOLE
Description
Historical Context and Discovery of Indazole Ring System
The indazole ring system was first described by Emil Fischer in 1883. jmchemsci.comresearchgate.net Initially named "indazole" by Fischer, it is also referred to as benzopyrazole. nih.gov The natural occurrence of indazole is limited, with alkaloids like nigellidine, nigeglanine, and nigellicine, found in Nigella plants, being notable examples. wikipedia.orgnih.gov Despite its rarity in nature, the versatile chemical properties and biological activities of synthetic indazole derivatives have driven extensive research over the decades. austinpublishinggroup.comnih.gov
Structural Features and Aromaticity of Indazole Core
The indazole core consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, resulting in a planar, bicyclic aromatic system. researchgate.netontosight.ai This fundamental structure gives rise to unique chemical and physical properties.
Tautomerism of Indazole (1H-, 2H-, and 3H-Indazole)
Indazole can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the pyrazole ring. researchgate.netnih.gov The most common and generally more stable tautomers are 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer is typically the predominant and more thermodynamically stable form. nih.govnih.gov A third, less common tautomer, 3H-indazole, is non-aromatic and rarely observed. jmchemsci.comnih.gov The specific tautomeric form can be influenced by substituents on the indazole ring and the surrounding chemical environment, which in turn affects the compound's reactivity and biological interactions. nih.govmdpi.com
Aromatic Character and 10π Electron System
The aromaticity of the indazole ring system is a key determinant of its stability and reactivity. According to Hückel's rule, for a planar, cyclic, and fully conjugated system to be aromatic, it must possess (4n+2) π electrons, where 'n' is a non-negative integer. ualberta.calibretexts.org The indazole ring system contains a total of 10 π electrons (n=2), fulfilling this criterion and confirming its aromatic character. jmchemsci.comnih.gov This delocalized π-electron system contributes to the planarity and thermodynamic stability of the 1H- and 2H-indazole tautomers. nih.govresearchgate.net
Significance of Indazole Scaffold in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. igi-global.comexlibrisgroup.com Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an attractive core for designing molecules that can bind to biological targets with high affinity and specificity. researchgate.net Consequently, indazole derivatives have been developed for a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govontosight.ai Several FDA-approved drugs, such as the anti-inflammatory agent Benzydamine and the anti-cancer drug Axitinib, feature the indazole core, highlighting its clinical importance. nih.govpnrjournal.com
Overview of Hydroxylated Indazole Derivatives in Chemical Literature
Hydroxylated indazole derivatives, characterized by the presence of one or more hydroxyl (-OH) groups on the indazole ring, are a significant subclass of indazole compounds. The introduction of a hydroxyl group can profoundly influence the molecule's physicochemical properties, such as solubility and acidity, as well as its biological activity. ontosight.ainih.gov For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing binding interactions with biological targets. nih.gov The synthesis and biological evaluation of various hydroxy-indazoles have been reported in the scientific literature, demonstrating their potential in drug discovery. rsc.org
6-HYDROXY-3-METHYLINDAZOLE: A Detailed Profile
This section focuses specifically on the chemical compound this compound, providing a detailed examination of its synthesis, properties, and applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the demethylation of 6-methoxy-3-methyl-1H-indazole. chemicalbook.com Another approach starts from 2-aminoacetophenone, which undergoes diazotization followed by reduction. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 201286-99-9 | chemicalbook.comavantorsciences.com |
| Molecular Formula | C₈H₈N₂O | avantorsciences.comnih.gov |
| Molecular Weight | 148.16 g/mol | avantorsciences.comnih.gov |
| Boiling Point | 366 °C at 760 mmHg | avantorsciences.com |
Spectroscopic Data and Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the positions of the methyl and hydroxyl groups on the indazole ring. The chemical shifts in the ¹³C NMR spectrum can help distinguish between the 1H and 2H tautomers, with the 1H tautomer typically showing a signal for the C3 carbon in the range of 132-133 ppm, while the 2H tautomer shows it around 123-124 ppm. jmchemsci.com
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. jmchemsci.com
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the O-H stretching vibration of the hydroxyl group and N-H stretching of the indazole ring. jmchemsci.com
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxyl group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships. Research has shown that indazole derivatives, including those with hydroxyl substitutions, can exhibit a range of biological activities. nih.gov
Role as a Research Chemical
As a research chemical, this compound serves as a key intermediate in the development of novel compounds. chemsrc.com Its availability allows chemists to synthesize a variety of derivatives for screening in different biological assays, contributing to the discovery of new lead compounds in drug development programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-2-6(11)4-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPPQUZRFSUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627404 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-99-9 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. nih.govresearchgate.net
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For 6-HYDROXY-3-METHYLINDAZOLE, the ¹H NMR spectrum reveals characteristic signals for the methyl group, the aromatic protons, and the labile N-H and O-H protons.
Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The position of the N-H proton significantly influences the chemical shifts of the other protons in the molecule. Although the 1H-tautomer is generally more stable, the equilibrium can be influenced by substitution and solvent effects. acs.org The chemical shift of the N-H proton itself is a key indicator; in DMSO-d₆, this signal often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm. researchgate.net The phenolic O-H proton also presents as a distinct, often broad, signal that can be confirmed by D₂O exchange.
The aromatic region of the spectrum provides information on the substitution pattern of the benzene (B151609) ring. The protons on the hydroxyl-bearing ring will exhibit specific splitting patterns and chemical shifts influenced by the electron-donating hydroxyl group and the fused pyrazole (B372694) ring.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | > 12.0 | Broad Singlet (br s) | Position is solvent and concentration-dependent. Confirmed by D₂O exchange. |
| O-H | 9.0 - 10.0 | Broad Singlet (br s) | Position is solvent-dependent. Confirmed by D₂O exchange. |
| Aromatic H (H4, H5, H7) | 6.5 - 7.5 | Multiplet (m) / Doublet (d) | Specific shifts and coupling constants depend on the precise electronic environment. |
| -CH₃ | 2.0 - 2.5 | Singlet (s) | Represents the three protons of the methyl group at position 3. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms of the indazole core and the one carbon of the methyl group.
The chemical shifts are highly informative. The carbon atom bearing the hydroxyl group (C6) is significantly shielded and appears at a characteristic downfield position. The carbons of the pyrazole ring (C3, C3a, C7a) have distinct chemical shifts that help differentiate indazole isomers. researchgate.netresearchgate.net The methyl carbon (C-CH₃) appears in the aliphatic region at a high field. Comparing the observed chemical shifts with those of known substituted indazoles allows for unambiguous assignment of the entire carbon framework. rsc.orgwiley-vch.denih.gov
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C6 (-OH) | 150 - 160 | Quaternary carbon, deshielded by the attached oxygen atom. |
| C3 (-CH₃) | 140 - 145 | Quaternary carbon in the pyrazole ring. |
| C7a | 138 - 142 | Bridgehead quaternary carbon. |
| C3a | 120 - 125 | Bridgehead quaternary carbon. |
| C5 | 115 - 120 | Aromatic CH. |
| C4 | 110 - 115 | Aromatic CH. |
| C7 | 100 - 105 | Aromatic CH. |
| -CH₃ | 10 - 15 | Methyl group carbon. |
Nitrogen (¹⁵N) NMR is a powerful, albeit less common, technique that provides direct insight into the chemical environment of the nitrogen atoms. scilit.com For indazoles, ¹⁵N NMR is particularly valuable for distinguishing between the 1H and 2H tautomers, as the chemical shifts of the pyrrolic-type nitrogen (N1) and the pyridinic-type nitrogen (N2) are significantly different. nih.govresearchgate.net
In the dominant 1H-tautomer of an indazole, N1 is bonded to a hydrogen and exhibits a chemical shift in a different region compared to the sp²-hybridized N2. acs.org These large differences in nitrogen shielding provide an effective means of distinguishing between isomeric indazole ring systems. researchgate.net While ¹⁴N NMR is also possible, its utility is often limited by significant signal broadening due to the quadrupolar nature of the ¹⁴N nucleus.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org For this compound, the IR spectrum provides clear evidence for its key functional groups.
The most prominent features are the stretching vibrations of the O-H and N-H bonds. The O-H stretch of the phenolic group typically appears as a strong, broad band in the region of 3200-3550 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. ucla.edu The N-H stretching vibration of the indazole ring is expected in a similar region, around 3300-3500 cm⁻¹, and may overlap with the O-H band. researchgate.netnih.gov Other characteristic absorptions include aromatic C-H stretches just above 3000 cm⁻¹ and aromatic C=C bending vibrations in the 1500-1700 cm⁻¹ region. ucla.edu
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3550 - 3200 | Strong, Broad |
| N-H Stretch (Indazole) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 | Medium |
| Aromatic C=C Bending | 1700 - 1500 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, thereby confirming its elemental composition, and to deduce its structure by analyzing fragmentation patterns.
For this compound (C₈H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern under electron ionization (EI) is dictated by the structure's stability. The aromatic indazole ring is relatively stable, often resulting in a prominent molecular ion peak. researchgate.net Characteristic fragmentation pathways for indazoles can involve the cleavage of the pyrazole ring and the loss of small, stable neutral molecules. nih.gov The presence of the methyl and hydroxyl groups will also direct specific fragmentation pathways, providing further structural confirmation. youtube.com
X-ray Crystallography for Solid-State Structural Confirmation
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. Although data for this compound itself may not be widely available, analysis of relevant indazole analogs demonstrates the power of this technique. nih.gov
X-ray diffraction analysis can unambiguously determine:
Tautomeric Form: Identifying whether the 1H or 2H tautomer is present in the crystal lattice. researchgate.net
Bond Lengths and Angles: Providing precise geometric parameters.
Intermolecular Interactions: Elucidating the hydrogen-bonding network in the solid state, which would involve the phenolic O-H group and the indazole N-H group interacting with nitrogen or oxygen atoms on neighboring molecules. This information is crucial for understanding the compound's solid-state properties.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding how a ligand, such as an indazole derivative, might interact with a protein's active site.
DNA gyrase is a validated and essential bacterial enzyme that plays a crucial role in DNA replication and transcription, making it a prime target for antibacterial agents. The B subunit of DNA gyrase (GyrB) contains an ATP-binding site, which is the target for various inhibitors. The crystal structure of the 24 kDa N-terminal fragment of E. coli DNA gyrase B complexed with clorobiocin (B606725) has been solved and is available in the Protein Data Bank (PDB) under the accession code 1KZN. biorxiv.org
Molecular docking simulations are employed to screen libraries of compounds for their potential to inhibit this enzyme. biorxiv.org In a typical study, a compound like 6-hydroxy-3-methylindazole would be docked into the ATP-binding pocket of GyrB (1KZN). The simulation predicts the binding conformation and affinity, often expressed as a docking score. While specific docking studies featuring this compound with DNA gyrase are not extensively detailed, the methodology is standard for identifying novel DNA gyrase inhibitors. nih.govorientjchem.org The primary goal is to identify compounds that form stable complexes within the active site, thereby inhibiting the enzyme's function. biorxiv.org
Below is a representative table illustrating the type of data generated from docking simulations for potential DNA gyrase inhibitors against the 1KZN target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition |
| Reference Inhibitor | -9.5 | Asp73, Arg76, Gly77, Arg136 | High |
| Compound X | -8.2 | Asp73, Gly101, Thr165 | Moderate |
| Compound Y | -7.5 | Asp73, Pro79 | Moderate |
| Compound Z | -5.1 | Val71 | Low |
Note: This table is illustrative of typical docking results and does not represent actual data for this compound.
Following a docking simulation, a detailed analysis of the ligand-protein binding mode is conducted to understand the forces driving the interaction. These non-covalent interactions are critical for the stability of the complex. nih.gov
Hydrogen Bonds (H-bonds): These are among the most important interactions for specificity and affinity. In the context of the DNA gyrase ATP-binding site, key residues like Asp73 are known to form crucial hydrogen bonds with inhibitors. nih.gov The hydroxyl group (-OH) and the nitrogen atoms of the indazole ring of this compound are potential hydrogen bond donors and acceptors, respectively, which could engage in such interactions.
Electrostatic Interactions: These occur between charged or polar groups. The interaction between a negatively charged residue like aspartic acid and a positively charged region of a ligand can strongly influence binding orientation and affinity. nih.gov
Pi-Pi Stacking: The aromatic indazole ring can engage in pi-pi stacking interactions with aromatic residues in the binding site, such as phenylalanine or tyrosine, further stabilizing the complex. uomustansiriyah.edu.iq
A thorough analysis of these interactions provides a structural basis for a compound's activity and guides further chemical modifications to enhance binding affinity. uomustansiriyah.edu.iq
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like indazole derivatives, QSAR can identify the key physicochemical properties that govern their efficacy. researchgate.net
Unlike 2D-QSAR, which uses global molecular descriptors, 3D-QSAR methods analyze the steric and electrostatic fields surrounding a set of aligned molecules. iupac.org This approach provides a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity, offering direct insights for drug design. nih.gov The primary goal is to build a predictive model that can estimate the activity of novel, unsynthesized compounds. biointerfaceresearch.com Studies on related heterocyclic structures like 6-hydroxybenzothiazole-2-carboxamides have successfully used 3D-QSAR to understand their structure-activity relationships. nih.gov
CoMFA is a foundational 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. iupac.orgslideshare.net In a CoMFA study, a series of active compounds are superimposed based on a common structural feature. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom. These energy values serve as the descriptors in a partial least squares (PLS) analysis to build the QSAR model. slideshare.net
The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity:
Steric Maps: Green contours indicate areas where bulky groups increase activity, while yellow contours show where they decrease activity.
Electrostatic Maps: Blue contours mark regions where positive charges enhance activity, and red contours indicate where negative charges are favorable.
CoMSIA is an extension of CoMFA that provides a more intuitive interpretation of the results. researchgate.net It calculates similarity indices at each grid point using a Gaussian function, which avoids some of the technical issues associated with CoMFA's potential energy fields. nih.gov In addition to steric and electrostatic fields, CoMSIA typically includes three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com
| CoMSIA Field | Description | Favorable Contour Color | Unfavorable Contour Color |
| Steric | Regions where steric bulk is significant. | Green | Yellow |
| Electrostatic | Regions where charge is important. | Blue (positive), Red (negative) | Red (positive), Blue (negative) |
| Hydrophobic | Regions where hydrophobicity influences activity. | Yellow | White |
| H-Bond Donor | Regions where H-bond donors are favored. | Cyan | Purple |
| H-Bond Acceptor | Regions where H-bond acceptors are favored. | Magenta | Red |
The resulting CoMSIA models, like those from CoMFA, are validated statistically using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust model with high predictive power can then be used to guide the design of new indazole derivatives with potentially improved activity. nih.govrsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For indazole derivatives, MD simulations are instrumental in understanding their conformational flexibility and the stability of their interactions when bound to biological targets, such as proteins. nih.govscispace.com
In a typical MD study, a ligand-protein complex is placed in a simulated physiological environment, and the trajectory of all atoms is calculated over a set period, often on the nanosecond scale. nih.gov Key metrics are analyzed to assess stability:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1–3 Å for small globular proteins), indicates that the complex has reached equilibrium and remains stable. nih.govnih.gov For example, MD simulations of a potent indazole derivative bound to the HIF-1α protein showed it to be quite stable in the active site. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. Significant fluctuations in the binding site residues might suggest an unstable interaction, whereas reduced fluctuation can indicate that the ligand is stabilizing the protein's conformation.
Binding Free Energy: Methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-protein complex. scispace.com This value provides a theoretical assessment of the binding affinity. For instance, studies on imidazole (B134444) derivatives as COX-2 inhibitors used MM/GBSA to identify the most promising candidates based on their low binding energies. nih.gov
These analyses collectively provide a dynamic picture of how this compound might behave within a biological system, predicting the stability of its binding and its effect on the target's conformation.
| Parameter | Typical Value/Observation for Stable Indazole/Imidazole Derivative-Protein Complex | Interpretation |
|---|---|---|
| Protein RMSD | Fluctuates between 1.0 - 2.5 Å | The protein-ligand complex is conformationally stable throughout the simulation. nih.govmdpi.com |
| Ligand RMSF | Low fluctuations for atoms involved in key interactions | The ligand maintains a consistent binding pose within the active site. |
| Binding Free Energy (MM/GBSA) | -50 to -160 kcal/mol | Indicates a strong and energetically favorable binding affinity between the ligand and the protein. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed for indazole derivatives to calculate their optimized geometry and a range of electronic properties that govern their reactivity and spectroscopic behavior. nih.govcore.ac.uk A common approach involves using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p). core.ac.ukarabjchem.org
Key electronic parameters derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, while a large gap indicates higher kinetic stability. nih.govcore.ac.uk DFT studies on various indazole derivatives have shown that substitutions on the indazole ring can significantly alter this energy gap. nih.govrsc.org
DFT is also a powerful tool for predicting spectroscopic parameters. The theoretical vibrational frequencies can be calculated and then scaled to compare with experimental data from Fourier-transform infrared (FT-IR) spectroscopy. kbhgroup.in This comparison helps in the precise assignment of vibrational modes, such as N-H and C-H stretching frequencies, confirming the molecular structure. core.ac.uk
| Indazole Derivative (Example) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1-Butyl-1H-indazole-3-carboxamide | -6.21 | -1.25 | 4.96 |
| Indazole-Ag(I) Complex | -7.32 | -2.21 | 5.11 |
| 3-Methyl-6-nitro-1H-indazole | -7.05 | -3.12 | 3.93 |
Analysis of Tautomeric Equilibrium Stability through Computational Methods
Tautomerism is a critical phenomenon in heterocyclic compounds like indazole, where protons can migrate between different atoms, leading to structural isomers that are in equilibrium. For this compound, tautomerism can occur between the hydroxy form and its corresponding keto form, as well as the annular tautomerism involving the pyrazole (B372694) ring nitrogens (1H and 2H forms). The 1H-indazole tautomer is generally the more stable and abundant form. researchgate.net
Computational methods, particularly DFT, are essential for studying these equilibria. nih.gov By calculating the total electronic energies of each possible tautomer, researchers can determine their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. orientjchem.org
Studies on substituted indazoles have shown that the energy difference between tautomers can be influenced by intramolecular hydrogen bonding and solvent effects. nih.govresearchgate.net For example, DFT calculations revealed that the high stability of certain 2H-indazole tautomers in solution is due to the formation of stable centrosymmetric dimers linked by hydrogen bonds. nih.gov The solvent environment can also play a crucial role, as polar solvents may stabilize one tautomer over another. nih.gov Calculating the Gibbs free energy (ΔG) difference between tautomers allows for the prediction of the equilibrium constant. nih.gov
| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| 1H-Indazole (Benzenoid) | 0.00 (Reference) | More Stable |
| 2H-Indazole (Quinoid) | +3.6 to +15 kJ/mol (~0.86 to +3.6 kcal/mol) | Less Stable |
Prediction of Physicochemical Properties Relevant to Biological Activity
These predictions help in the early stages of drug discovery to prioritize compounds with favorable properties. nih.gov Important predicted parameters include:
Lipophilicity (cLogP): The logarithm of the partition coefficient between octanol (B41247) and water, which affects solubility and membrane permeability.
Molecular Weight (MW): Influences absorption and distribution.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties.
Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.
These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a MW < 500, cLogP < 5, ≤ 5 H-bond donors, and ≤ 10 H-bond acceptors. Computational studies on indazole derivatives often report these values to assess their potential as drug candidates. researchgate.net
| Property | Predicted Value Range for Drug-like Indazole Derivatives | Relevance to Biological Activity |
|---|---|---|
| cLogP | 1.5 - 4.0 | Optimal range for membrane permeability and solubility. researchgate.net |
| Molecular Weight (g/mol) | 200 - 450 | Within Lipinski's guidelines for oral bioavailability. |
| TPSA (Ų) | 40 - 90 | Associated with good intestinal absorption and cell permeability. |
| Drug-likeness Score | > 0 | Indicates the molecule contains fragments commonly found in existing drugs. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule, providing valuable information about its reactivity. uni-muenchen.de The MEP map is calculated using DFT and illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's electron density surface. nih.govresearchgate.net
The map is color-coded to identify different regions:
Red: Regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net
Blue: Regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. researchgate.net
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP map would predict the most likely sites for chemical reactions. The regions around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group would be expected to show a strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. This analysis is crucial for understanding how the molecule might interact with receptor sites or other molecules. nih.gov
Pharmacological and Biological Evaluation of 6 Hydroxy 3 Methylindazole Analogs
In Vitro Assays for Bioactivity Profiling
The bioactivity of 6-aminoindazole derivatives has been primarily profiled using cell-based assays to determine their effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric used in these evaluations.
Cell-Based Assays for Proliferative Activity
A series of novel 6-substituted aminoindazole derivatives were synthesized and evaluated for their antiproliferative activities against a panel of five human cancer cell lines. rsc.org The research aimed to understand how different substitutions at the 6-amino position of the indazole ring, as well as modifications at other positions, influence their cytotoxic effects. rsc.org
In the evaluation against the human colorectal cancer cell line HCT116, several 6-aminoindazole derivatives demonstrated notable antiproliferative activity. One particular compound, referred to as 36 in a study, which features a 4-fluorobenzyl group at the 6-amino position and a methyl group at the N1 position of the indazole ring, showed a potent IC50 value of 0.4 ± 0.3 µM. rsc.org This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), a protein implicated in cancer immune evasion, and induced G2/M cell cycle arrest in HCT116 cells. rsc.org The structure-activity relationship analysis indicated that the presence of a methyl group at the N1 position and specific aromatic substitutions at the 6-amino position were crucial for potent activity against this cell line. rsc.org
| Compound Reference | Description | IC50 (µM) on HCT116 |
| 36 | N-(4-fluorobenzyl)-1-methyl-1H-indazol-6-amine | 0.4 ± 0.3 |
Data sourced from a 2020 study on novel 6-substituted aminoindazole derivatives. rsc.org
When tested against the A549 lung carcinoma cell line, several of the synthesized 6-aminoindazole derivatives exhibited considerable cytotoxicity. Notably, compounds with N-aromatic substitutions at the 6-amino position displayed IC50 values ranging from 0.7 to 10 µM. rsc.org One of the most potent compounds against A549 was compound 39 , N-(3-pyridylmethyl)-1H-indazol-6-amine, which had an IC50 of 2.8 ± 1.3 µM. rsc.org The activity varied significantly based on the nature of the substituent, highlighting the sensitivity of this cell line to structural modifications of the indazole core. rsc.org
| Compound Reference | Description | IC50 (µM) on A549 |
| 39 | N-(pyridin-3-ylmethyl)-1H-indazol-6-amine | 2.8 ± 1.3 |
Data sourced from a 2020 study on novel 6-substituted aminoindazole derivatives. rsc.org
The majority of the 6-substituted aminoindazole derivatives showed only mild suppressive effects on the SK-HEP-1 hepatocellular carcinoma cell line, with most compounds having IC50 values greater than 20 µM. rsc.org This suggests a lower sensitivity of this particular cell line to this class of compounds compared to other tested cancer cells. However, a few exceptions with more significant activity were noted, indicating that specific structural features could overcome this general lack of potency. rsc.org
| Compound Series | General Activity on SK-HEP-1 |
| 6-substituted aminoindazoles | Mostly mild suppressive effect (IC50 > 20 µM) |
Data sourced from a 2020 study on novel 6-substituted aminoindazole derivatives. rsc.org
Similar to the findings with A549 cells, the N-aromatic substituted 6-aminoindazole derivatives demonstrated considerable cytotoxicity towards the SNU-638 gastric carcinoma cell line. rsc.org The IC50 values for active compounds in this cell line also ranged from 0.7 to 10 µM. rsc.org Compound 39 was also highly effective against this cell line, with an IC50 of 1.8 ± 1.4 µM, indicating its broad-spectrum activity against certain cancer types. rsc.org
| Compound Reference | Description | IC50 (µM) on SNU-638 |
| 39 | N-(pyridin-3-ylmethyl)-1H-indazol-6-amine | 1.8 ± 1.4 |
Data sourced from a 2020 study on novel 6-substituted aminoindazole derivatives. rsc.org
The antiproliferative activity against the MDA-MB-231 breast carcinoma cell line was generally modest for most of the tested 6-aminoindazole analogs, with IC50 values often exceeding 20 µM. rsc.org However, compound 39 once again stood out, displaying a potent suppressive effect with an IC50 value of 1.7 ± 1.1 µM. rsc.org This highlights the potential of specific substitutions to confer significant activity even in less responsive cell lines. rsc.org
| Compound Reference | Description | IC50 (µM) on MDA-MB-231 |
| 39 | N-(pyridin-3-ylmethyl)-1H-indazol-6-amine | 1.7 ± 1.1 |
Data sourced from a 2020 study on novel 6-substituted aminoindazole derivatives. rsc.org
Normal Cell Line (MRC5) Selectivity Evaluation
The evaluation of cytotoxicity against normal cell lines is a critical step in the early stages of drug discovery to assess the potential for off-target effects and general toxicity. The human fetal lung fibroblast cell line, MRC-5, is a standard model for such assessments. researchgate.net The goal is to identify compounds that exhibit high potency against target (e.g., cancer) cells while showing minimal impact on the viability of normal cells, a concept often quantified by a selectivity ratio. researchgate.net
Cytotoxicity is typically determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures the metabolic activity of cells as an indicator of their viability. researchgate.net In these experiments, both normal (e.g., MRC-5) and cancerous cell lines are exposed to a range of concentrations of the test compound. researchgate.net The relative cell viability is then calculated as a percentage relative to untreated control cells. researchgate.net While studies have evaluated the cytotoxicity of various indazole derivatives against different cancer cell lines and sometimes against other normal cell lines like Vero cells, specific data detailing the selectivity of 6-hydroxy-3-methylindazole analogs on the MRC-5 cell line is not extensively available in the reviewed literature. japsonline.com However, related research on other indazole-based compounds has demonstrated the importance of such selectivity studies, with some derivatives showing negligible toxicity to normal cells while being active against cancerous ones. japsonline.comnih.gov
Enzyme Inhibition Assays
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment. researchgate.netnih.govnih.gov It catalyzes the first and rate-limiting step in tryptophan metabolism, leading to a depletion of tryptophan and an accumulation of kynurenine, which together suppress T-cell function and help cancer cells evade the immune system. researchgate.netnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. researchgate.netnih.gov
The 1H-indazole scaffold has been identified as a key pharmacophore for potent IDO1 inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies have revealed that the 1H-indazole core is essential for inhibition, and that substituents at the 4- and 6-positions of the indazole ring significantly influence the inhibitory activity. researchgate.netnih.gov For instance, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, with one compound exhibiting a half-maximal inhibitory concentration (IC50) of 0.74 µM in an enzymatic assay. nih.govbohrium.com Other modifications, such as the introduction of a 3-carbohydrazide moiety to the 1H-indazole ring, have also yielded potent inhibitors with IC50 values in the nanomolar range (720 nM and 770 nM). researchgate.net
Further research into N′-hydroxy-1H-indazole-7-carboximidamide derivatives identified compounds with moderate inhibitory activity. nih.gov In this series, analogs possessing a 3-bromo or 3-chloro substitution on an adjacent phenyl group were active, and the addition of a 4-fluoro substitution further increased anti-IDO1 activity. nih.gov The docking models suggest that these indazole derivatives interact effectively with the ferrous ion of the heme group and key residues within the enzyme's hydrophobic pockets, which is crucial for their inhibitory function. researchgate.net
Table 1: IDO1 Inhibitory Activity of Various Indazole Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analog | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Cell Line |
|---|---|---|---|---|
| 4,6-Substituted-1H-Indazole | Compound 35 | 0.74 | 1.37 | HeLa |
| 3-Carbohydrazide-1H-Indazole | Analog 5a | 0.72 | Not Reported | Not Reported |
| 3-Carbohydrazide-1H-Indazole | Analog 5d | 0.77 | Not Reported | Not Reported |
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Compound 2g | 5.3 | Not Reported | Not Reported |
| N'-hydroxy-1H-indazole-7-carboximidamide | 8a (3-Bromo-4-fluorophenyl) | Not Reported | 2.51 (Kynurenine) | HEK293 |
| N'-hydroxy-1H-indazole-7-carboximidamide | 8b (3-Chloro-4-fluorophenyl) | Not Reported | 4.67 (Kynurenine) | HEK293 |
| N'-hydroxy-1H-indazole-7-carboximidamide | 8c (3-Bromophenyl) | Not Reported | 5.88 (Kynurenine) | HEK293 |
Antimicrobial Activity Studies
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. nih.gov Indazole derivatives have been investigated for their potential antibacterial properties against a range of pathogens.
Several studies have demonstrated the activity of indazole analogs against Gram-positive bacteria. A class of indazole derivatives designed as bacterial Gyrase B (GyrB) inhibitors showed excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One lead compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/mL against S. aureus. nih.gov
Other research identified indazole derivatives with good inhibitory profiles against S. aureus, with MIC values ranging from 64 to 128 µg/mL. nih.gov Furthermore, a synthesized pyrimido[1,2-b]indazole derivative showed promising activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, with MIC values of 50 µg/mL and 25 µg/mL, respectively. nih.gov This particular compound was also noted for its ability to inhibit and eradicate biofilms, a key factor in chronic infections. nih.gov
**Table 2: Minimum Inhibitory Concentration (MIC) of Indazole Analogs against Staphylococcus aureus*** *This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analog | MIC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| Indazole GyrB Inhibitor | Compound 2 | 0.06 | S. aureus |
| Indazole Derivative | Compound 5 | 64 - 128 | S. aureus |
| Pyrimido[1,2-b]indazole | Hit Compound | 50 | MSSA ATCC 29213 |
| Pyrimido[1,2-b]indazole | Hit Compound | 25 | MRSA ATCC 33591 |
The evaluation of N-methyl-3-aryl indazole derivatives has also shown activity against the Gram-negative bacterium Escherichia coli. orientjchem.orggdcplkd.ac.in The antimicrobial potential of these compounds was assessed using the well diffusion method, where the size of the zone of inhibition indicates the extent of antibacterial activity.
The zone of inhibition assay is a widely used method to qualitatively assess the antimicrobial activity of chemical substances. microchemlab.com A clear zone around a disc or well containing the test compound on an agar (B569324) plate seeded with bacteria indicates that the compound has inhibited bacterial growth. microchemlab.com
Studies on substituted indazoles have reported significant zones of inhibition against both Gram-positive and Gram-negative bacteria. For a series of N-methyl-3-aryl indazoles, certain analogs produced notable zones of inhibition against Bacillus megaterium and E. coli. orientjchem.orggdcplkd.ac.in This method provides a clear visual and measurable indication of the antimicrobial efficacy of the tested compounds.
Table 3: Zone of Inhibition for Substituted Indazole Analogs This table is interactive. You can sort and filter the data.
| Compound Analog | Gram-Positive Bacteria (Bacillus megaterium) Zone of Inhibition (cm) | Gram-Negative Bacteria (E. coli) Zone of Inhibition (cm) |
|---|---|---|
| 5a | 1.5 | 1.5 |
| 5h | 1.2 | Not Reported |
| 5j | 1.6 | 1.6 |
Receptor Binding Assays (e.g., AMPA Receptor Antagonism)
The interaction of indazole analogs with various biological targets is a key determinant of their pharmacological profile. While specific binding data for this compound itself as an AMPA receptor antagonist is not extensively detailed in the literature, the broader class of indazole derivatives has been evaluated against numerous receptors.
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target. For instance, studies on related heterocyclic compounds have established clear methodologies for assessing AMPA receptor binding. Typically, these assays involve using radiolabeled ligands, such as [3H]-AMPA, to bind to receptors in membranes prepared from brain tissue. The ability of a test compound to displace the radioligand is measured, and from this, inhibition constants (Ki) or IC50 values are determined, indicating the compound's binding affinity. Inhibition of [3H]-AMPA binding by a compound signifies its potential as an AMPA receptor antagonist. nih.gov
While direct AMPA receptor antagonism is a key area of investigation for neurodegenerative diseases, indazole derivatives have shown affinity for a wide range of other targets, including various protein kinases and G-protein coupled receptors. caribjscitech.com The specific binding profile of a this compound analog would be highly dependent on the other substituents on the indazole core, which dictates its interaction with the binding pocket of a given receptor.
In Vivo Pharmacological Studies (Preclinical)
Preclinical in vivo studies are essential to understand a compound's therapeutic potential, pharmacokinetics, and pharmacodynamics in a whole-organism context.
Indazole derivatives have demonstrated significant efficacy in various preclinical animal models of cancer. The anti-proliferative activity observed in cell-based assays often translates to tumor growth inhibition in vivo. For example, specific indazole-based compounds have been evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice.
One such study identified compound 81c (CFI-400945) as an effective inhibitor of tumor growth in a mouse model of colon cancer using HCT116 cells. nih.gov Another series of 1H-indazole derivatives yielded compound 88 , which displayed robust anti-tumor activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov These studies underscore the potential of the indazole scaffold in developing oncology therapeutics.
Table 1: Examples of Indazole Analogs in Preclinical Cancer Models
| Compound | Cancer Model | Animal Model | Key Finding |
| 81c (CFI-400945) | Colon Cancer (HCT116) | Mouse | Effective inhibition of tumor growth. nih.gov |
| 88 | Breast Cancer | Mouse | Robust activity in tamoxifen-sensitive and resistant models. nih.gov |
| 6o | Chronic Myeloid Leukemia (K562) | Not Specified | Induced apoptosis and affected the cell cycle. nih.gov |
Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is vital for determining a compound's suitability for further development. Studies on various indazole derivatives have revealed a range of pharmacokinetic profiles.
For instance, an indazole arylsulfonamide, compound 6 (GSK2239633A) , was found to have high permeability in Madin-Darby Canine Kidney (MDCK) cell assays, an in vitro model used to predict intestinal absorption. acs.org However, it also possessed low aqueous solubility, which could potentially limit its oral bioavailability. acs.org In contrast, compound 88 was noted for exhibiting good bioavailability across different species, a highly desirable trait for an oral drug candidate. nih.gov Further optimization of an indazole series led to compound 114 , which was selected for progression into in vivo animal models based on a promising combination of in vitro biochemical, physicochemical, and pharmacokinetic properties. nih.gov
Pharmacodynamic studies measure the effect of a drug on the body and the relationship between drug concentration and its biological response. For indazole derivatives, PD studies have been conducted to confirm their mechanism of action and dose-dependent efficacy in vivo.
In a preclinical model of inflammation, the carrageenan-induced hind paw edema model in rats, indazole derivatives were shown to produce a significant, dose-dependent, and time-dependent inhibition of edema. researchgate.netnih.gov This demonstrates a clear relationship between the administered dose and the resulting anti-inflammatory effect over time. Similarly, in oncology studies, the anti-tumor effects of indazole derivatives are often evaluated at different dose levels to establish a dose-response relationship for tumor growth inhibition. nih.gov
Evaluating the efficacy of a compound over a longer duration with repeated dosing is critical for therapies intended for chronic conditions. These studies help determine if the therapeutic effect is maintained, if tolerance develops, or if there are cumulative effects. wuxiapptec.com While the general guidelines for such repeat-dose studies are well-established for investigational new drugs, specific published data on the sustained efficacy of this compound analogs from long-term, repeat-dose preclinical studies are not extensively available in the reviewed literature. Such studies would typically follow initial proof-of-concept experiments in acute or short-term models.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the indazole scaffold, extensive SAR studies have been conducted, revealing key structural features that modulate potency and selectivity. nih.govnih.gov
The activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. nih.gov
Substitutions on the Indazole Core: The position of substituents on the benzene (B151609) portion of the indazole ring (positions 4, 5, 6, and 7) plays a crucial role. For a series of indazole arylsulfonamides investigated as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4-position were found to be the most potent. acs.org In the same series, only small groups were tolerated at positions C5, C6, or C7, with C6-substituted analogs being preferred over others. acs.org
N1-Position Substitutions: The N1 position of the pyrazole (B372694) ring is a common site for modification to influence properties like potency and pharmacokinetics. For the CCR4 antagonists, meta-substituted benzyl (B1604629) groups at the N1 position containing an α-amino acyl group were the most potent. acs.org
C3-Position Substitutions: The C3 position is another critical point for modification. In one study of kinase inhibitors, the 1H-indazole-3-amine structure was identified as an effective fragment for binding to the hinge region of protein kinases. nih.gov
Role of the Hydroxyl Group: The presence of a hydroxyl group, as in this compound, can provide a key interaction point (a hydrogen bond donor and acceptor) within a receptor's binding site. Its position on the ring is critical; for example, in a series of indeno[2,1-c]pyrazolones, a hydroxy group at the para position of a phenyl ring substituent improved HIF-1 inhibitory activity. nih.gov
The insights gained from these SAR studies are invaluable for the rational design of new, more potent, and selective this compound analogs for various therapeutic targets.
Table 2: Summary of Structure-Activity Relationship Findings for Indazole Derivatives
| Structural Position | Modification | Impact on Activity | Example Target/Activity |
| C4 | Methoxy (B1213986) or Hydroxyl group | Increased potency | CCR4 Antagonism. acs.org |
| C6 | Small substituents | Preferred over other positions | CCR4 Antagonism. acs.org |
| N1 | meta-substituted benzyl groups | Increased potency | CCR4 Antagonism. acs.org |
| C3 | 1H-indazole-3-amine | Effective hinge-binding fragment | Kinase Inhibition. nih.gov |
| Substituent | Hydroxyl group | Can improve activity via H-bonding | HIF-1 Inhibition. nih.gov |
Impact of Substituent Position and Nature on Biological Activity
The position and electronic properties of substituents on the indazole ring system are critical determinants of the biological activity of this compound analogs. Research has demonstrated that even subtle changes in substitution patterns can lead to significant variations in pharmacological effects. For instance, in a series of 3-arylisoquinolinones, a related heterocyclic system, meta-substitution on the aryl ring was found to dramatically enhance antiproliferative activity compared to para-substituted analogs, with some compounds being up to 700-fold more active. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of substituents.
The nature of the substituent also plays a pivotal role. In studies of indeno[2,1-c]pyrazolones, ring-activating groups such as methyl, methoxy, and hydroxy at the para position of an aryl substituent were found to improve inhibitory activity against HIF-1. nih.gov Conversely, the introduction of a nitrogen atom into the ring system was detrimental to this activity. nih.gov These findings underscore the importance of electronic and steric factors in the interaction between the compound and its biological target. The regiochemistry of linkers is also crucial; for example, indazole-3-carboxamides show potent inhibition of calcium influx, while their reverse amide isomers are inactive. nih.gov
The following table summarizes the impact of various substituents on the biological activity of indazole-related compounds based on published research.
| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |
| 3-Arylisoquinolinones | Meta-substitution on the aryl ring | Up to 700-fold increase in antiproliferative activity compared to para-analogs | nih.gov |
| Indeno[2,1-c]pyrazolones | Para-substitution with methyl, methoxy, or hydroxy groups | Improved HIF-1 inhibitory activity | nih.gov |
| Indeno[2,1-c]pyrazolones | Introduction of a nitrogen atom into the ring | Decreased HIF-1 inhibitory activity | nih.gov |
| Indazole-3-carboxamides | Specific 3-carboxamide regiochemistry | Critical for inhibition of calcium influx | nih.gov |
Role of Methyl Group at C-3 Position on Cytotoxicity
The methyl group at the C-3 position of the indazole ring is a key structural feature that significantly influences the cytotoxic profile of this compound analogs. While direct studies on the C-3 methyl group of this compound are limited, research on related heterocyclic compounds provides valuable insights into its probable role. For example, in a study of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), the presence of unsaturation at the C2/C3-position was shown to enhance both DNA-binding reactivity and in vitro cytotoxic potency. nih.gov This suggests that modifications at or near the C-3 position can directly impact the molecule's interaction with biological macromolecules like DNA, a common target for cytotoxic agents.
Influence of Aryl Substitution on Cytotoxic Activities
The nature and substitution pattern of an aryl group attached to the indazole core are critical determinants of the cytotoxic activity of this compound analogs. The electronic and steric properties of the substituents on the aryl ring can profoundly modulate the compound's interaction with its biological target.
Studies on related heterocyclic structures have consistently demonstrated the significant impact of aryl substitution on cytotoxicity. For instance, in a series of 3-arylisoquinolinones, a set of meta-substituted analogs exhibited substantial cytotoxicity in breast, liver, lung, and colon cancer cell lines. nih.gov The position of the substituent was paramount, with meta-substituted compounds being significantly more potent than their para-substituted counterparts. nih.gov This underscores the importance of the spatial arrangement of functional groups for optimal interaction with the target.
Furthermore, the electronic nature of the substituents on the aryl ring can influence activity. For example, in the development of trisubstituted isoxazoles as allosteric ligands, the introduction of more lipophilic groups led to increased potency, likely due to enhanced hydrophobic interactions within the binding pocket. dundee.ac.uk The following table presents data on the influence of aryl substitution on the cytotoxic activities of various heterocyclic compounds, providing a basis for understanding the potential effects on this compound analogs.
| Compound Series | Aryl Substitution | Observed Effect on Cytotoxicity/Activity | Reference |
| 3-Arylisoquinolinones | Meta-substitution | Substantial cytotoxicity in multiple cancer cell lines | nih.gov |
| 3-Arylisoquinolinones | Para-substitution | Significantly lower activity compared to meta-isomers | nih.gov |
| Trisubstituted Isoxazoles | Lipophilic groups | Increased potency due to enhanced hydrophobic interactions | dundee.ac.uk |
Mechanisms of Action and Molecular Targets
Cellular Mechanisms of Action
Indazole-containing compounds have been shown to exert their effects through several cellular pathways, including the modulation of the cell cycle, induction of programmed cell death, and alteration of protein expression.
Certain indazole derivatives have demonstrated the ability to halt the proliferation of cancer cells by interfering with the cell cycle. For instance, a series of novel 1H-indazole-3-amine derivatives were found to induce cell cycle arrest in the G0/G1 phase in K562 chronic myeloid leukemia cells. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth.
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents eliminate malignant cells. Research on 1H-indazole-3-amine derivatives has shown that in addition to causing cell cycle arrest, these compounds can also trigger apoptosis in K562 cells. nih.gov This process is often mediated by the regulation of key proteins involved in the apoptotic pathway.
The ability to modulate the expression of specific proteins is another important mechanism of action for indazole derivatives. A notable example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune evasion by cancer cells. A series of 4,6-substituted-1H-indazole derivatives have been identified as potent dual inhibitors of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. nih.gov By inhibiting these enzymes, these compounds can enhance the body's immune response against tumors.
Enzymatic Inhibition and Activation
The indazole scaffold has proven to be a versatile template for the design of inhibitors for a variety of enzymes. Beyond IDO1 and TDO, derivatives of 1H-indazole have been developed as potent and selective inhibitors of protein kinase C-zeta (PKC-ζ), an enzyme implicated in immune and inflammatory diseases. nih.gov Furthermore, other indazole-based compounds have shown inhibitory activity against various other protein kinases, which are often dysregulated in cancer. nih.gov
Interaction with DNA (e.g., DNA Gyrase Inhibition)
Several indazole derivatives have been investigated for their potential as antibacterial agents through the inhibition of DNA gyrase. This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics. In silico molecular docking studies of certain 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives have suggested that these compounds can bind to the active site of the DNA gyrase 1KZN enzyme, indicating a potential mechanism for their observed antimicrobial activity. civilica.comsciforum.net
Potential for Multi-Targeting in Complex Diseases
The diverse biological activities of indazole derivatives suggest their potential for multi-targeting, a strategy that can be particularly effective in treating complex diseases like cancer. By simultaneously inhibiting multiple pathways involved in tumor growth and survival, such as cell cycle progression, apoptosis evasion, and immune suppression, indazole-based compounds could offer a more comprehensive therapeutic approach. The development of dual IDO1/TDO inhibitors is a prime example of this strategy. nih.gov
Metabolic Pathways and Biotransformation
Metabolic Fate of Indazole Derivatives in Biological Systems
While direct metabolic studies on 6-hydroxy-3-methylindazole are not extensively documented in the public domain, the metabolic fate of structurally related indazole-containing compounds, particularly indazole-3-carboxamide derivatives, has been investigated. nih.gov These studies provide a predictive framework for the biotransformation of this compound. The metabolism of indazole derivatives typically proceeds through two main phases. wikipedia.org
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, which generally results in a small increase in hydrophilicity. For indazole derivatives, the primary Phase I reactions are oxidative processes. openaccessjournals.com Common biotransformations include hydroxylation of the aromatic ring system and alkyl substituents. nih.gov Given that the subject compound, this compound, already possesses a hydroxyl group, further hydroxylation at other positions on the indazole ring or oxidation of the methyl group are plausible metabolic steps. Another potential Phase I reaction is N-dealkylation if the indazole nitrogen is substituted. nih.gov
Phase II Metabolism: Following Phase I modifications, the metabolites, now possessing suitable functional groups (such as hydroxyl groups), undergo conjugation reactions. wikipedia.org These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, thereby facilitating its elimination via urine or bile. For a compound like this compound, the existing hydroxyl group and any newly introduced hydroxyl groups are prime sites for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). wikipedia.org
The metabolic landscape of indazole derivatives can be diverse, leading to the formation of multiple metabolites. The specific metabolites formed can vary depending on the species, individual genetic polymorphisms in metabolizing enzymes, and the specific substitution pattern of the indazole core. nih.govnih.gov
Table 1: Plausible Metabolic Reactions for this compound
| Phase | Reaction Type | Potential Site of Metabolism | Resulting Functional Group |
| Phase I | Hydroxylation | Indazole Ring (positions 4, 5, or 7) | Additional Hydroxyl Group |
| Phase I | Oxidation | 3-methyl group | Carboxylic Acid |
| Phase II | Glucuronidation | 6-hydroxyl group | Glucuronide Conjugate |
| Phase II | Sulfation | 6-hydroxyl group | Sulfate Conjugate |
This table is based on inferred metabolic pathways from structurally related indazole derivatives.
Involvement of Cytochrome P450 Enzymes in Hydroxylation
The hydroxylation of aromatic compounds is a hallmark of Phase I metabolism and is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov The mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond. rsc.org
For indazole derivatives, CYP enzymes are instrumental in their oxidative metabolism. nih.gov Several isoforms of the CYP family, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are known to be involved in the metabolism of a wide range of drugs and are likely candidates for the hydroxylation of the indazole ring system. nih.govacs.org The specific CYP isoform(s) involved in the metabolism of this compound would determine the regioselectivity of further hydroxylation and the rate of its metabolic clearance. The reactivity of different positions on the aromatic ring towards hydroxylation is influenced by the electronic properties of the substituents. rsc.org
The involvement of CYP enzymes in the metabolism of indazole-containing compounds has been demonstrated in studies using human liver microsomes, which are rich in these enzymes. nih.gov Inhibition or induction of specific CYP isoforms by co-administered drugs can lead to drug-drug interactions, altering the metabolic profile and plasma concentrations of an indazole derivative.
Analysis of Metabolite Formation and Identification
The identification and structural elucidation of metabolites are crucial for understanding the biotransformation pathways of a compound. A combination of advanced analytical techniques is typically employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used tool for the detection and preliminary characterization of drug metabolites in biological matrices such as plasma, urine, and microsomal incubates. rsc.org High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent compound from its metabolites based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of the parent drug and its metabolites, generating characteristic fragmentation patterns that can help in structural elucidation. slideshare.netlibretexts.orglibretexts.org For instance, a hydroxylated metabolite of this compound would exhibit a mass shift of +16 atomic mass units compared to the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS is excellent for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structure elucidation of novel metabolites. unl.edutechnologynetworks.com NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of the site of metabolic modification, such as the exact position of a hydroxyl group on the aromatic ring. unl.eduhyphadiscovery.com One-dimensional (1D) ¹H NMR and ¹³C NMR, as well as two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the metabolite's structure. hyphadiscovery.com Due to the relatively low concentrations of metabolites in biological samples, sensitive NMR instrumentation, such as those equipped with cryoprobes, is often required. rsc.org
Table 2: Analytical Techniques for Metabolite Identification
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight, elemental formula, fragmentation patterns | High sensitivity and throughput, suitable for complex mixtures | Indirect structural information, difficulty in distinguishing isomers |
| NMR Spectroscopy | Unambiguous structure, stereochemistry | Definitive structural elucidation | Lower sensitivity, requires pure sample, larger sample amount needed |
Relationship to Broader Metabolic Pathways (e.g., Terpenoid Biosynthesis, Branched-Chain Hydroxy Acid Synthesis)
The metabolism of xenobiotics does not occur in isolation and can intersect with endogenous metabolic pathways. nih.gov While direct evidence linking the metabolism of this compound to terpenoid biosynthesis or branched-chain hydroxy acid synthesis is not available, a theoretical discussion of potential interactions can be informative.
Terpenoid Biosynthesis: Terpenoids, also known as isoprenoids, are a large and diverse class of natural products synthesized from isoprene (B109036) units. creative-proteomics.com The biosynthesis of terpenoids involves two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net Cytochrome P450 enzymes play a crucial role in the functionalization of the terpene backbone, leading to the vast diversity of terpenoid structures. nih.gov The interaction between xenobiotic metabolism and terpenoid biosynthesis could occur through several mechanisms. For instance, the induction of certain CYP450 isoforms by a xenobiotic could potentially alter the metabolism of endogenous terpenoids that are substrates for the same enzymes. nih.gov Furthermore, the depletion of co-factors such as NADPH, which is required for both CYP-mediated xenobiotic metabolism and certain steps in terpenoid biosynthesis, could create a competitive environment, potentially impacting the production of endogenous terpenoids.
Branched-Chain Hydroxy Acid Synthesis: Branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are essential amino acids whose catabolism is a significant source of energy, particularly in skeletal muscle. youtube.comyoutube.com The initial steps of BCAA catabolism involve transamination to form branched-chain α-keto acids (BCKAs), followed by oxidative decarboxylation. mdpi.com Subsequent metabolic steps can lead to the formation of branched-chain hydroxy acids. The regulation of BCAA catabolism is complex and can be influenced by various physiological and pathological states. nih.govnih.gov A potential intersection with xenobiotic metabolism could arise from the conjugation of xenobiotic carboxylic acid metabolites with amino acids, a Phase II metabolic process. nih.govresearchgate.net Although glycine (B1666218) is the most common amino acid used for conjugation in humans, other amino acids can also be involved. nih.gov Significant diversion of amino acids for xenobiotic conjugation could, in theory, impact the availability of amino acids for other metabolic processes, including the synthesis of proteins and other nitrogen-containing compounds. However, a direct and significant impact of a single xenobiotic on the vast pool of endogenous amino acids is generally considered unlikely under normal physiological conditions.
Therapeutic Potential and Drug Development Aspects
Anticancer Applications
Indazole-containing compounds have demonstrated a wide range of anti-tumor activities, leading to the development of several clinically approved drugs. nih.govresearchgate.net Their versatility allows them to interact with various biological targets implicated in cancer progression. researchgate.net
Indazole as a Privileged Scaffold in Anticancer Agents
The indazole motif is considered a "privileged scaffold" in drug discovery, meaning it can serve as a versatile template for designing ligands for diverse biological targets. researchgate.net This structural framework is a key component in several FDA-approved small-molecule anticancer drugs. rsc.org The success of indazole-based agents like Axitinib, Pazopanib, and Lonidamine in cancer therapy underscores the value of this template for developing novel treatments. researchgate.net
The anticancer activity of indazole derivatives is often linked to their ability to inhibit protein kinases, which are crucial enzymes in cellular signaling pathways that can become dysregulated in cancer. rsc.org Researchers have successfully developed indazole derivatives as inhibitors for a variety of kinases, as detailed in the table below. nih.govresearchgate.net
| Target Class | Specific Kinase Examples | Reference |
|---|---|---|
| Receptor Tyrosine Kinases | Fibroblast Growth Factor Receptor (FGFR), VEGFR-1/3 | nih.govresearchgate.netresearchgate.net |
| Serine/Threonine Kinases | Proviral Integration site MuLV (Pim) Kinase, Aurora Kinases | nih.govresearchgate.net |
| Non-receptor Tyrosine Kinases | Bcr-Abl | nih.govresearchgate.net |
Beyond kinase inhibition, indazoles have been developed to target other critical pathways in cancer, including hypoxia-inducible factor-1 (HIF-1) and carbonic anhydrases (CA). nih.gov
Targeting Immunosuppressive Tumor Microenvironment
Modern cancer therapy increasingly focuses on overcoming the tumor's ability to evade the immune system. The tumor microenvironment (TME) is often immunosuppressive, hindering the efficacy of immunotherapies. nih.govfrontiersin.org Indazole derivatives have emerged as a promising strategy to counteract this suppression.
One key target is Indoleamine-2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that suppresses T-cell-mediated immune responses by depleting the essential amino acid tryptophan. researchgate.netnih.gov By inhibiting IDO1, indazole-based compounds can help reactivate the anti-cancer immune response. nih.govnih.gov The development of IDO1 inhibitors is an active area of research aimed at making tumors more susceptible to immune attack. researchgate.net This approach seeks to modulate the TME, which is comprised of various immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs). nih.govmdpi.com
Dual Inhibitors and Multitargeting Strategies
The complexity and heterogeneity of cancer often necessitate hitting multiple therapeutic targets simultaneously. nih.gov The indazole scaffold is well-suited for designing multi-target or dual inhibitors. Pazopanib, for instance, is a multi-kinase inhibitor with an indazole core that is effective against various cancers. researchgate.netrsc.org
Recent research has focused on creating novel indazole derivatives with precisely defined multi-target profiles. In one study, a series of 3-substituted indazole derivatives were optimized to act as dual inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two important kinases in lung squamous cell carcinoma. nih.gov This approach led to the identification of a lead compound, 11k, which demonstrated profound anti-tumor efficacy in mouse xenograft models, highlighting the potential of this strategy for developing more effective cancer treatments. nih.gov
Antimicrobial Applications
The indazole nucleus is a key structural feature in compounds exhibiting a broad spectrum of antimicrobial activity. nih.govresearchgate.net Derivatives have been synthesized and tested against a variety of pathogens, including bacteria, fungi, and protozoa. orientjchem.orgmdpi.com
Research has shown that certain indazole derivatives possess moderate to good in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, a series of N-methyl-3-aryl indazoles were screened against several bacterial and fungal strains. orientjchem.org The results, summarized below, indicate significant inhibitory activity for some compounds.
| Bacterial Strain | Most Active Compounds | Zone of Inhibition (cm) | Reference |
|---|---|---|---|
| Xanthomonas campestris | 5i, 5f, 5a | 2.3, 2.2, 2.1 | orientjchem.org |
| Bacillus megaterium | 5j, 5a, 5h | 1.6, 1.5, 1.2 | orientjchem.org |
Furthermore, some 2H-indazole derivatives have demonstrated potent antiprotozoal activity, in some cases proving more effective than the reference drug metronidazole (B1676534) against pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Other studies have identified indazole compounds with significant activity against multi-drug resistant strains of Staphylococcus and Enterococcus, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. nih.gov
Anti-Inflammatory Properties
Indazole and its derivatives have been recognized for their significant anti-inflammatory activity. nih.govresearchgate.netresearchgate.net The mechanism of action for these compounds is believed to involve the modulation of key pathways in the inflammatory response.
Studies have shown that indazoles can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov The anti-inflammatory effects may also be attributed to the inhibition of pro-inflammatory cytokines and the reduction of reactive oxygen species. nih.gov A study investigating the COX-2 inhibitory action of various indazoles found significant activity, as shown in the table below.
| Compound | COX-2 Inhibition (%) at 50μM | IC50 (μM) | Reference |
|---|---|---|---|
| Indazole | ~70% | 20.14 | nih.gov |
| 5-aminoindazole | ~78% | 12.32 | nih.gov |
| 5-nitroindazole | ~68% | 23.42 | nih.gov |
The structural similarity of the indazole ring to endogenous purines like adenine (B156593) and guanine (B1146940) may facilitate its interaction with biological polymers, contributing to its broad pharmacological effects. researchgate.net
Potential as Serotonin (B10506) 5-HT3 Receptor Antagonists
The indazole scaffold is a critical component of a class of drugs known as serotonin 5-HT3 receptor antagonists, or "setrons". amegroups.orgwikipedia.org These agents are highly effective antiemetics used to prevent and treat nausea and vomiting, particularly that induced by cancer chemotherapy and radiation therapy. wikipedia.orgdrugs.com
The mechanism involves blocking serotonin, released by enterochromaffin cells in the gut in response to chemotherapy, from binding to 5-HT3 receptors on vagal afferent nerves. amegroups.orgwikipedia.org This action prevents the transmission of signals to the vomiting center in the brain. wikipedia.org
Granisetron is a prominent example of a potent and selective 5-HT3 receptor antagonist that features an indazole core. amegroups.orgpnrjournal.com The development of indazole-based antagonists marked a significant advancement in antiemetic therapy, providing a powerful tool for managing one of the most distressing side effects of cancer treatment. wikipedia.orgnih.gov
| Compound Name | Compound Class | Primary Application | Reference |
|---|---|---|---|
| Granisetron | Indazole Derivative | 5-HT3 Receptor Antagonist (Antiemetic) | amegroups.orgpnrjournal.com |
| BRL 43694 | Indazole Derivative | Potent and selective 5-HT3 Receptor Antagonist | nih.gov |
| Ondansetron | Carbazole Derivative | 5-HT3 Receptor Antagonist (Antiemetic) | amegroups.orgwikipedia.org |
| Palonosetron | Second-generation "setron" | 5-HT3 Receptor Antagonist (Antiemetic) | amegroups.orgwikipedia.org |
Other Potential Therapeutic Uses (e.g., Anti-HIV, Antidepressant, Antifungal, Analgesic, Antipyretic, Antiplatelet)
Extensive literature searches did not yield specific research findings on the direct anti-HIV, antidepressant, antifungal, analgesic, antipyretic, or antiplatelet activities of 6-hydroxy-3-methylindazole. However, the broader class of indazole derivatives has been the subject of investigation for a variety of therapeutic applications. This section will briefly discuss the activities of related indazole compounds in these areas to provide context for the potential, yet unproven, therapeutic avenues for this compound.
Anti-HIV Activity of Indazole Analogs
While no studies directly link this compound to anti-HIV activity, other substituted indazole derivatives have been explored as potential antiviral agents. For instance, a series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues, which contain a core structure related to indazoles, were synthesized and evaluated for their in vitro anti-HIV activity. One compound from this series demonstrated promising activity against HIV-1 strains IIIB and ROD. Another antiretroviral drug, 6HP, which is an azidothymidine prodrug, has shown a high level of anti-HIV activity in cell cultures, though it is not a direct indazole derivative.
Antidepressant Potential within the Indazole Class
The potential for indazole derivatives to act as antidepressants is an area of ongoing research. While specific studies on this compound are not available, the structural motif is of interest in medicinal chemistry for its ability to interact with various biological targets.
Antifungal Properties of Related Compounds
There is no direct evidence for the antifungal activity of this compound. However, research into other heterocyclic compounds has identified antifungal properties. For example, a new mitorubrin (B1238981) congener, 6'-hydroxy-3'-methoxy-mitorubrin, was found to moderately potentiate the activity of the antifungal agent miconazole (B906) against Candida albicans. Additionally, methyl 3,5-dinitrobenzoate (B1224709) has been shown to inhibit the growth of Candida albicans strains.
Analgesic and Antipyretic Effects of Indazole-Related Structures
The analgesic and antipyretic potential of this compound has not been directly investigated. However, other pyrazolone (B3327878) derivatives, which share some structural similarities with indazoles, have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in preclinical studies. For example, certain 3-methyl pyrazolone derivatives showed notable activity compared to control groups. Furthermore, some 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives have exhibited high analgesic activities.
Antiplatelet Activity of Indazole Derivatives
While there is no specific data on the antiplatelet effects of this compound, a number of its derivatives have been studied for this purpose. 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its analogues have been identified as potent antiplatelet agents. Some of these derivatives function as activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), mechanisms known to inhibit platelet aggregation. Another compound was found to be a selective and potent inhibitor of protease-activated receptor type 4 (PAR4)-dependent platelet activation.
The following table summarizes the findings on related, but distinct, chemical compounds.
| Therapeutic Use | Compound Class/Example | Key Findings |
| Anti-HIV | Indeno[1,2-c]isoxazole analogues | A specific analogue showed promising in vitro activity against HIV-1 strains. |
| Antifungal | 6'-hydroxy-3'-methoxy-mitorubrin | Moderately potentiated the antifungal activity of miconazole against Candida albicans. |
| Analgesic | 3-Methyl pyrazolone derivatives | Demonstrated significant analgesic and antipyretic activities in preclinical models. |
| Antiplatelet | YC-1 and its analogues | Act as potent antiplatelet agents through mechanisms involving sGC activation and PDE5 inhibition. |
It is important to reiterate that these findings pertain to derivatives and structurally related compounds, and not to this compound itself. Further research is required to determine if this compound possesses any of these therapeutic properties.
Future Research Directions
Exploration of Additional Biological Targets and Pathways
Currently, the known biological activity of compounds containing the 6-hydroxy-3-methylindazole moiety is limited. One study on a complex derivative has indicated antimicrobial properties through the inhibition of DNA gyrase. jmchemsci.com However, the vast therapeutic landscape of indazole derivatives suggests that this compound could modulate a variety of other biological targets.
Future research should focus on screening this compound and its analogs against a broad panel of biological targets. Based on the activities of other indazole compounds, promising areas of investigation include:
Kinase Inhibition: Indazole derivatives are well-established as potent kinase inhibitors. nih.goveurekaselect.com Screening against various kinase families, such as tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., Pim kinases, CDKs), could reveal potential applications in oncology and inflammatory diseases. nih.govnih.gov
Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects. eurekaselect.com Investigating the potential of this compound to modulate targets relevant to conditions like Alzheimer's or Parkinson's disease is a worthwhile pursuit.
Cardiovascular Disorders: Certain indazoles have demonstrated beneficial effects in cardiovascular models. nih.gov Exploring targets related to arrhythmia, hypertension, and thrombosis could open new therapeutic avenues. nih.gov
Glaucoma: A patent has disclosed the use of 6-hydroxy-indazole derivatives for lowering and controlling intraocular pressure, suggesting a potential application in treating glaucoma. wipo.int
A comprehensive screening approach will be crucial to identify novel mechanisms of action and expand the therapeutic potential of this compound.
Development of Novel Synthetic Strategies for Enhanced Analog Diversity
To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic strategies is paramount. While general methods for the synthesis and functionalization of the indazole ring exist, optimizing these for the this compound core is essential. chim.itcaribjscitech.comorganic-chemistry.org
Key areas for synthetic exploration include:
Regioselective Functionalization: Developing methods for the selective modification of different positions on the indazole ring will allow for the creation of a diverse library of analogs. chim.it This will be critical for optimizing potency, selectivity, and pharmacokinetic properties.
"Click Chemistry" Approaches: The use of click chemistry can facilitate the rapid synthesis of novel 1,2,3-triazole-containing indazole derivatives, which have shown promising biological activities. nih.gov
Fragment-Based Drug Design: Utilizing fragment-based approaches can guide the rational design and synthesis of new analogs with improved binding affinity and efficacy for identified biological targets. nih.gov
The ability to generate a wide range of analogs will be instrumental in advancing lead optimization efforts.
Advanced Preclinical Development of Lead Compounds
Once lead compounds with promising activity and selectivity are identified, a rigorous preclinical development program will be necessary. This phase will involve a detailed evaluation of the drug-like properties of the selected candidates.
Essential preclinical studies will include:
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial to understand their behavior in a biological system. eurekaselect.com
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease will provide critical proof-of-concept.
Toxicology and Safety Pharmacology: Comprehensive toxicity studies are required to determine the safety profile of the compounds and identify any potential adverse effects. nih.gov
These studies are vital for identifying candidates with the best potential for successful clinical development.
Investigation of Combination Therapies
In complex diseases such as cancer, combination therapies are often more effective than monotherapy. aun.edu.eg As the understanding of the biological activity of this compound derivatives grows, exploring their potential in combination with existing drugs will be a key research direction.
For instance, if a derivative is found to be a potent kinase inhibitor, combining it with other chemotherapeutic agents or targeted therapies could lead to synergistic effects and overcome drug resistance. aun.edu.eg Preclinical studies should be designed to investigate the efficacy and safety of such combination regimens.
Clinical Translation Potential and Challenges
The ultimate goal of this research is to translate promising preclinical candidates into clinically effective therapies. The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, with several indazole-based drugs already on the market and many more in clinical trials. researchgate.net This provides a degree of validation for the therapeutic potential of this class of compounds.
However, the path to clinical translation is fraught with challenges, including:
Demonstrating a clear clinical benefit: The new drug must offer a significant advantage over existing treatments.
Ensuring a favorable safety profile: The therapeutic benefits must outweigh any potential risks.
Navigating the regulatory approval process: This is a lengthy and resource-intensive process.
Despite these challenges, the unique structure of this compound and the proven success of the broader indazole class provide a strong foundation for future research and development. A systematic and multidisciplinary approach, encompassing target identification, synthetic chemistry, preclinical evaluation, and clinical investigation, will be essential to unlock the full therapeutic potential of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-hydroxy-3-methylindazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted hydrazine derivatives or condensation reactions under reflux conditions. For example, analogous indazole syntheses (e.g., quinazolinone derivatives) employ formamide or hydrazine hydrate for cyclization, followed by alkylation with chloroacetate esters . Optimization includes adjusting catalysts (e.g., acidic/basic conditions), temperature gradients (e.g., 80–120°C), and purification via column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of reagents) and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C-NMR : Resolve aromatic proton environments (e.g., indazole C-3 methyl group at ~2.5 ppm; hydroxyl proton at ~5–6 ppm, exchangeable in D₂O).
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization). Ambiguities in tautomeric forms (e.g., keto-enol) require pH-dependent NMR or X-ray crystallography .
Q. How do pH and solvent polarity influence the stability of this compound, and what protocols ensure sample integrity during assays?
- Methodological Answer : Stability studies should test aqueous buffers (pH 2–12) and solvents (DMSO, ethanol) under accelerated degradation conditions (40–60°C). Monitor degradation via HPLC-UV at 254 nm. Hydroxyl group protonation/deprotonation (pKa ~8–10) affects solubility and reactivity. For bioassays, use fresh DMSO stock solutions (<1 week storage at -20°C) and avoid prolonged exposure to light/oxygen .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across in vitro and in vivo studies?
- Methodological Answer : Conduct a systematic review with explicit inclusion criteria (e.g., species, dosage, assay type) using databases like PubMed and Web of Science . Assess study quality via risk-of-bias tools (e.g., Cochrane ROBINS-I ). Meta-regression can identify confounding variables (e.g., pharmacokinetic differences between cell lines and animal models). Grey literature (e.g., dissertations, conference abstracts) should be included via ProQuest or OpenGrey to mitigate publication bias .
Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- QSAR : Train models using descriptors (logP, polar surface area) and ADMET data from public databases (ChEMBL, PubChem).
- Docking Studies : Use AutoDock Vina to screen derivatives against targets (e.g., cytochrome P450 isoforms) to predict metabolic stability.
- Validation : Compare in silico predictions with in vitro hepatocyte clearance assays and in vivo plasma pharmacokinetics (Cmax, t½) .
Q. What experimental controls are critical when investigating ROS modulation by this compound in cellular models?
- Methodological Answer :
- Positive Controls : Include known ROS inducers (e.g., H₂O₂) and scavengers (e.g., NAC).
- Viability Assays : Concurrently measure ROS (DCFDA fluorescence) and cell viability (MTT/WST-1) to distinguish cytotoxicity from specific ROS effects.
- Scavenger Validation : Pre-treat cells with catalase or SOD to confirm ROS specificity.
- Replicate Design : Use ≥3 biological replicates with blinded analysis to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
